

Physical and chemical properties of ferric arsenite

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Compound of Interest

Compound Name: Ferric arsenite

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Ferric Arsenite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric arsenite, an inorganic compound containing iron in the +3 oxidation state and the arsenite anion (AsO_3^{3-}), is a substance of significant interest in toxicological and environmental research. Its relevance also extends to historical medicinal applications. This technical guide provides an in-depth overview of the physical and chemical properties of **ferric arsenite**, detailed experimental protocols for its synthesis and characterization, and a comprehensive analysis of its biological interactions and toxicological profile. Particular emphasis is placed on the molecular signaling pathways affected by arsenite, the active toxic component of **ferric arsenite**. This document is intended to serve as a crucial resource for professionals in research, drug development, and environmental science.

Introduction

Ferric arsenite is a compound that has garnered attention for its toxicological properties, which are primarily attributed to the arsenite (As(III)) ion. Historically, arsenic compounds have been used in various applications, from pesticides to pharmaceuticals. Understanding the fundamental properties and biological interactions of specific arsenical compounds like **ferric**

arsenite is critical for assessing their environmental impact, toxicological risk, and potential therapeutic applications. This guide aims to consolidate the available scientific information on **ferric arsenite**, presenting it in a structured and accessible format for the scientific community.

A crucial distinction must be made between **ferric arsenite** (containing As(III)) and ferric arsenate (containing As(V)). Arsenite is generally considered more toxic than arsenate due to its higher affinity for sulfhydryl groups in proteins, leading to more significant disruption of cellular processes.

Physical and Chemical Properties

The physical and chemical properties of **ferric arsenite** are summarized in the table below. It is important to note that some data in the literature is inconsistent or incomplete, often due to the compound's amorphous nature and the tendency to confuse it with ferric arsenate.

Property	Data
Molecular Formula	Anhydrous: FeAsO_3 Pentahydrate: $\text{FeAsO}_3 \cdot 5\text{H}_2\text{O}$ (more common form)[1]
Molecular Weight	Anhydrous: 178.76 g/mol [2] Pentahydrate: 287.86 g/mol [1][3]
Appearance	Yellow-brown or brownish-yellow powder[2][3]
Solubility	Insoluble in water.[2][3] Soluble in acids.[2][4]
Melting Point	Decomposes upon heating.[2]
Boiling Point	Not applicable; decomposes.
Density	Data not available for ferric arsenite. For comparison, the density of ferric arsenate is reported as 3.18 g/cm ³ . [5]
Stability	Stable under normal conditions. Decomposes upon heating to produce corrosive and/or toxic fumes.[2][3]
Synonyms	Iron (III) arsenite, Iron arsenite oxide ($\text{Fe}_2(\text{AsO}_3)_2\text{O}_3$), pentahydrate, Basic ferric arsenite[1]
CAS Number	63989-69-5[1]

Experimental Protocols

Synthesis of Ferric Arsenite by Co-Precipitation

This protocol describes a general method for synthesizing **ferric arsenite** via co-precipitation of a ferric salt with an arsenite solution.

Materials:

- Ferric chloride (FeCl_3) or ferric nitrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Sodium arsenite (NaAsO_2)

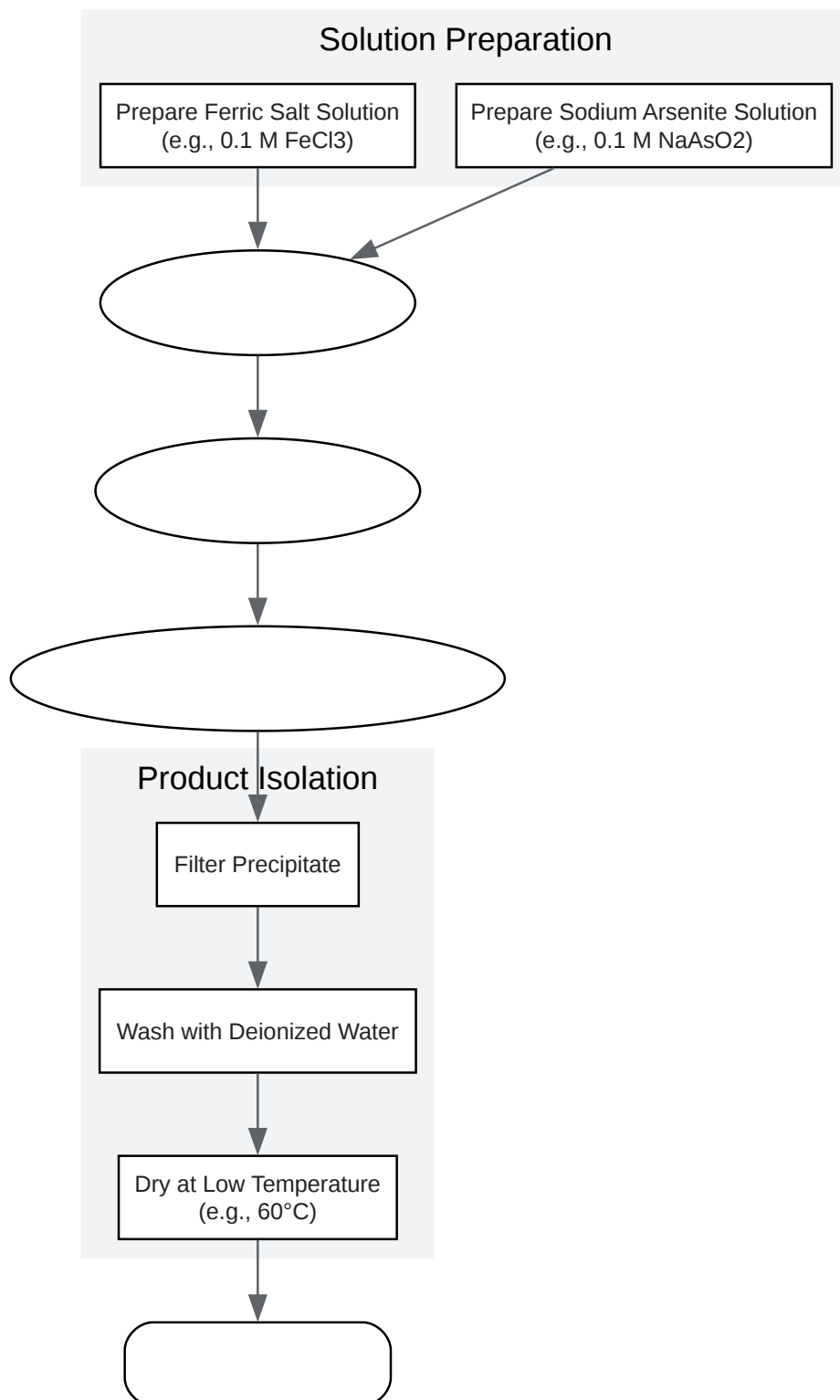
- Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) for pH adjustment
- Deionized water
- Magnetic stirrer and stir bar
- pH meter
- Filtration apparatus (e.g., Büchner funnel and filter paper)
- Drying oven

Procedure:

- Prepare a solution of the ferric salt (e.g., 0.1 M FeCl₃) in deionized water.
- Prepare a solution of sodium arsenite (e.g., 0.1 M NaAsO₂) in deionized water.
- With vigorous stirring, slowly add the sodium arsenite solution to the ferric salt solution.
- Monitor the pH of the mixture and adjust it to a range of 6-8 using NaOH or NH₄OH. This pH range promotes the formation of ferric hydroxide, which co-precipitates with the **ferric arsenite**.^[1]
- Continue stirring the mixture at room temperature for several hours to allow for complete precipitation and equilibration.
- Collect the precipitate by filtration using a Büchner funnel.
- Wash the precipitate several times with deionized water to remove any soluble impurities.
- Dry the resulting **ferric arsenite** powder in a drying oven at a low temperature (e.g., 60°C) to avoid decomposition.

Diagram of Synthesis Workflow:

Synthesis of Ferric Arsenite by Co-Precipitation

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **ferric arsenite**.

Characterization Methods

XRD is used to determine the crystalline structure of the synthesized material. Amorphous materials, like **ferric arsenite** is often reported to be, will produce broad, diffuse peaks rather than sharp, well-defined ones.

Typical Experimental Parameters:

- Instrument: Powder X-ray diffractometer
- X-ray Source: Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$)
- Scan Range (2θ): 10-80°
- Scan Speed: 1-2°/min
- Sample Preparation: A thin layer of the powdered sample is mounted on a sample holder.

FTIR spectroscopy is employed to identify the functional groups present in the compound.

Typical Experimental Parameters:

- Instrument: FTIR spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Sample Preparation: The sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.
- Key Bands: Look for characteristic bands for As-O and Fe-O stretching and bending vibrations. For instance, bands around 780 cm^{-1} can be attributed to As(III)-O stretching vibrations.[6]

ICP-MS is a highly sensitive technique used to determine the elemental composition of the synthesized **ferric arsenite**, confirming the iron to arsenic ratio.

Typical Experimental Parameters:

- **Digestion:** A known mass of the **ferric arsenite** sample is digested in a strong acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digester to bring the elements into solution.
- **Analysis:** The digested sample is diluted and introduced into the ICP-MS. The instrument is calibrated with certified standards for iron and arsenic.
- **Data Acquisition:** The instrument measures the mass-to-charge ratio of the ions produced in the plasma, allowing for the quantification of iron and arsenic concentrations.

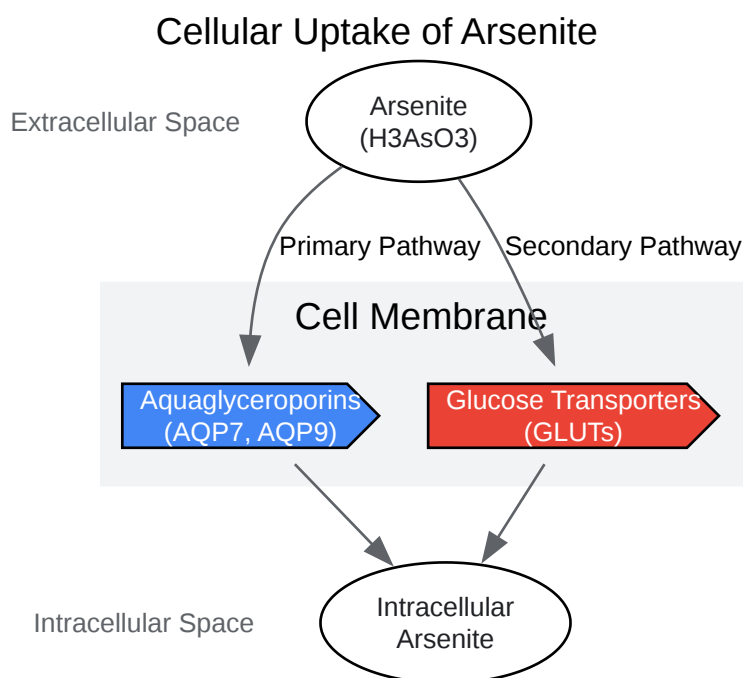
Biological Interactions and Toxicological Profile

The toxicity of **ferric arsenite** is primarily mediated by the arsenite (As(III)) ion. Once ingested or absorbed, **ferric arsenite** can dissociate, releasing arsenite into the biological system.

Cellular Uptake

The cellular uptake of arsenite is a critical step in its toxicity. While ferric iron has its own transport mechanisms, the primary drivers of arsenite toxicity are its entry into the cell.^[7] Arsenite, being a neutral molecule at physiological pH (as arsenous acid, H_3AsO_3), is primarily taken up by aquaglyceroporins, particularly AQP7 and AQP9.^[8] There is also evidence for the involvement of glucose transporters (GLUTs) in arsenite uptake.^[8] In contrast, arsenate (As(V)) uptake is mediated by phosphate transporters.^[9]

Diagram of Arsenite Cellular Uptake:



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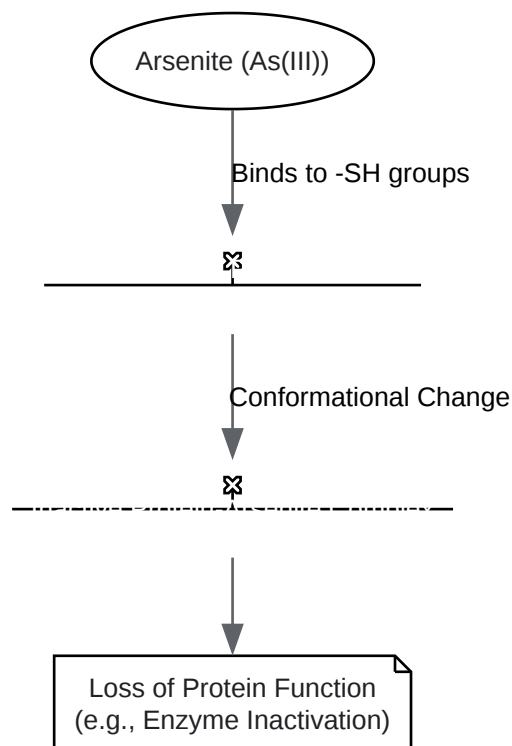
Caption: Major cellular uptake pathways for arsenite.

Molecular Mechanism of Toxicity: Protein Binding

The primary mechanism of arsenite toxicity is its high affinity for sulfhydryl (-SH) groups in cysteine residues of proteins.[10] This binding can lead to the inactivation of critical enzymes and disruption of protein structure and function. Trivalent arsenicals can form stable complexes with both single and multiple cysteine residues.[10]

Diagram of Arsenite-Protein Interaction:

Arsenite Interaction with Proteins



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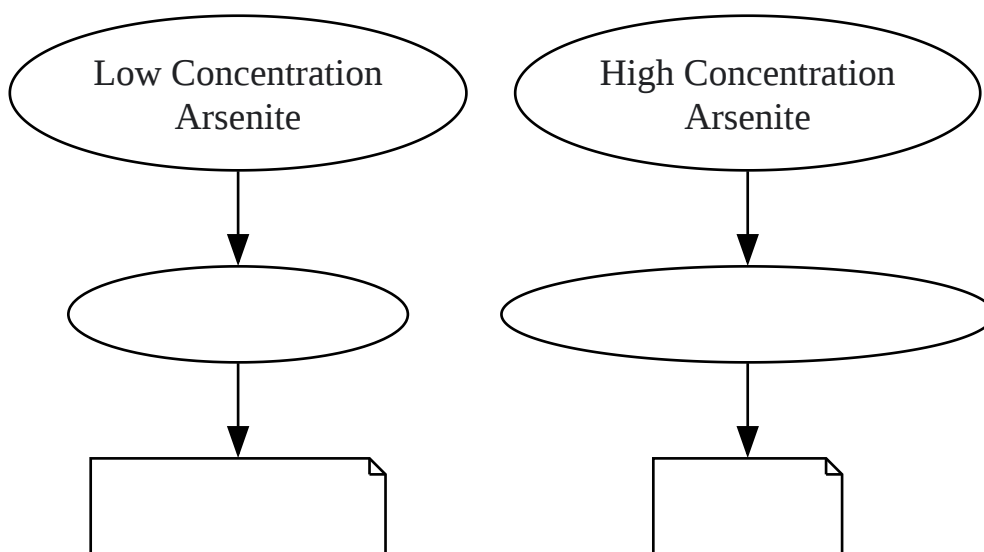
Caption: Mechanism of arsenite-induced protein inactivation.

Signaling Pathways Affected by Arsenite

Arsenite exposure triggers a complex array of cellular signaling pathways, often in a dose-dependent manner. These pathways are involved in cell proliferation, apoptosis, and stress responses.

Arsenite is a potent activator of several MAPK pathways.

- **Extracellular signal-Regulated Kinase (ERK) Pathway:** Low concentrations of arsenite have been shown to stimulate the ERK pathway, which is associated with cell proliferation. This may contribute to the carcinogenic effects of chronic low-dose arsenic exposure.
- **c-Jun N-terminal Kinase (JNK) and p38 MAPK Pathways:** Higher concentrations of arsenite tend to activate the JNK and p38 MAPK pathways, which are involved in stress responses and apoptosis. This dual effect highlights the dose-dependent nature of arsenite toxicity.



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